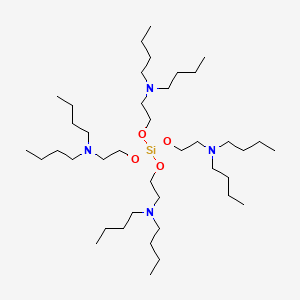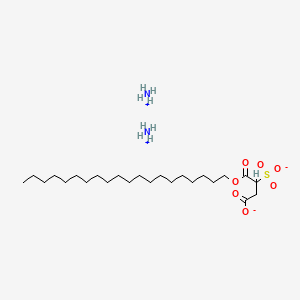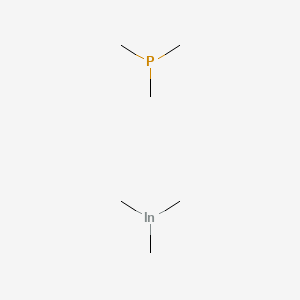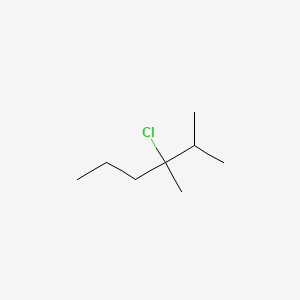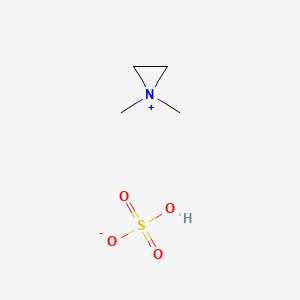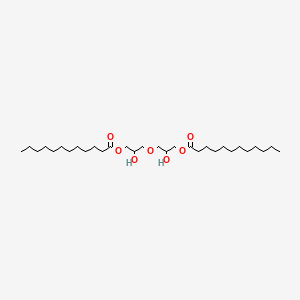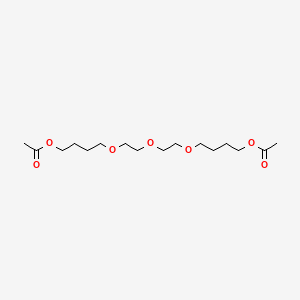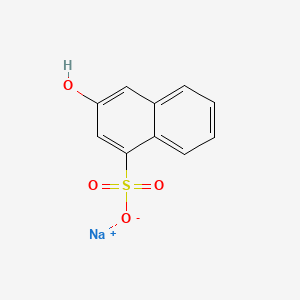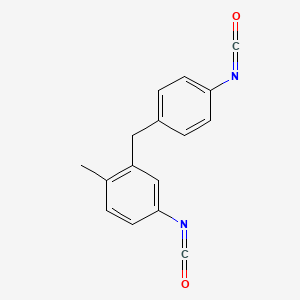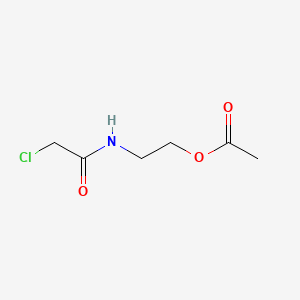
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is an organic compound with the molecular formula C6H10ClNO3. It is a derivative of acetamide and is characterized by the presence of a chloroacetyl group and an acetyloxyethyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate typically involves the reaction of 2-chloroacetyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl acetate acts as a nucleophile and attacks the carbonyl carbon of the 2-chloroacetyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloroacetyl chloride, ethyl acetate, triethylamine
Solvent: Dichloromethane
Temperature: 0-5°C
Time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioesters, and esters.
Hydrolysis: Formation of acetic acid and ethanol.
Oxidation: Formation of acetic acid.
Applications De Recherche Scientifique
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate has several applications in scientific research, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides.
Biochemistry: Used as a reagent in the study of enzyme mechanisms and protein modifications.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an acylating agent, transferring the chloroacetyl group to nucleophilic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)acetamide
Comparison
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is unique due to the presence of both a chloroacetyl group and an acetyloxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the ester group in this compound provides an additional site for hydrolysis and other reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
93783-16-5 |
|---|---|
Formule moléculaire |
C6H10ClNO3 |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]ethyl acetate |
InChI |
InChI=1S/C6H10ClNO3/c1-5(9)11-3-2-8-6(10)4-7/h2-4H2,1H3,(H,8,10) |
Clé InChI |
VQBLXJYMFADQHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


